molecular formula C13H16N4 B12958372 3-(2-Methylbenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

3-(2-Methylbenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B12958372
M. Wt: 228.29 g/mol
InChI Key: PZJAKJAAKOXPKD-UHFFFAOYSA-N
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Description

3-(2-Methylbenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused with a pyrazine ring, which is further substituted with a 2-methylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylbenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. This reaction can be carried out under reflux conditions in ethanol, with hydrazine hydrate as a reagent . Another method involves a one-pot synthesis at room temperature, which is more efficient and operationally simple . Additionally, microwave-mediated synthesis has been reported to yield the desired product with high efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using microwave-assisted synthesis and one-pot reactions, are likely to be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylbenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which contributes to its distinct biological activities. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .

Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

3-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C13H16N4/c1-10-4-2-3-5-11(10)8-12-15-16-13-9-14-6-7-17(12)13/h2-5,14H,6-9H2,1H3

InChI Key

PZJAKJAAKOXPKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C3N2CCNC3

Origin of Product

United States

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